2-Bromo-1-(quinoxalin-6-yl)ethanone
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Overview
Description
2-Bromo-1-(quinoxalin-6-yl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(quinoxalin-6-yl)ethanone typically involves the bromination of 1-(quinoxalin-6-yl)ethanone. One common method is the reaction of 1-(quinoxalin-6-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(quinoxalin-6-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted quinoxaline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the ethanone moiety.
Reduction Reactions: Products include alcohols or other reduced derivatives of the ethanone moiety.
Scientific Research Applications
2-Bromo-1-(quinoxalin-6-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: Quinoxaline derivatives, including this compound, are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(quinoxalin-6-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar in structure but with a phenyl group instead of a quinoxaline ring.
1-(Quinoxalin-6-yl)ethanone: The non-brominated analog of 2-Bromo-1-(quinoxalin-6-yl)ethanone.
2-Chloro-1-(quinoxalin-6-yl)ethanone: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the quinoxaline ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The bromine atom allows for further functionalization through substitution reactions, while the quinoxaline ring provides a scaffold for potential biological activity .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-1-quinoxalin-6-ylethanone |
InChI |
InChI=1S/C10H7BrN2O/c11-6-10(14)7-1-2-8-9(5-7)13-4-3-12-8/h1-5H,6H2 |
InChI Key |
DYYQWBREHPSACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)CBr |
Origin of Product |
United States |
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